N-(1-Oxa-9-thiaspiro[5.5]undecan-4-yl)prop-2-enamide
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Overview
Description
N-(1-Oxa-9-thiaspiro[55]undecan-4-yl)prop-2-enamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Oxa-9-thiaspiro[5.5]undecan-4-yl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic core through a Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step . This reaction is often carried out under acidic conditions with the use of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Oxa-9-thiaspiro[5.5]undecan-4-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(1-Oxa-9-thiaspiro[5
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its unique structure allows it to interact with specific molecular targets, potentially leading to new therapeutic agents.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-Oxa-9-thiaspiro[5.5]undecan-4-yl)prop-2-enamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . This inhibition occurs through binding to the active site of the protein, blocking its function and leading to the death of the bacterium.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-thiaspiro[5.5]undecan-4-amine hydrochloride: This compound shares a similar spirocyclic structure but differs in its functional groups.
1-Oxa-9-azaspiro[5.5]undecane derivatives: These compounds also share the spirocyclic scaffold and have been studied for their antituberculosis activity.
Uniqueness
N-(1-Oxa-9-thiaspiro[5.5]undecan-4-yl)prop-2-enamide is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(1-oxa-9-thiaspiro[5.5]undecan-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-2-11(14)13-10-3-6-15-12(9-10)4-7-16-8-5-12/h2,10H,1,3-9H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKAQHWVJSZRDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCOC2(C1)CCSCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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